DNA Gyrase Inhibition vs. Ciprofloxacin & Novobiocin
DNA Gyrase-IN-16 exhibits an IC50 value of 1.609 μM against E. coli DNA gyrase in a gel-based supercoiling assay [1]. While this potency is lower than the clinical fluoroquinolone comparator ciprofloxacin (IC50 approximately 0.8 μM - 2.57 μM depending on assay conditions), it represents a significant improvement over the aminocoumarin novobiocin (IC50 of 0.12 μM) [2][3][4]. This positions DNA Gyrase-IN-16 as a moderately potent, non-fluoroquinolone inhibitor suitable for medicinal chemistry optimization.
| Evidence Dimension | Inhibitory Concentration 50% (IC50) against E. coli DNA Gyrase |
|---|---|
| Target Compound Data | 1.609 μM |
| Comparator Or Baseline | Novobiocin (0.12 μM - 0.48 μM); Ciprofloxacin (0.8 μM - 2.57 μM) |
| Quantified Difference | Novobiocin: 13.4-fold more potent; Ciprofloxacin: 0.5 to 1.6-fold more potent depending on comparator data source |
| Conditions | SDFQ HTS primary assay using pAB1_FL905, 20 mM Tris-Acetate pH 7.9, 50 mM KAc, 10 mM MgCl2, 2 mM DTT [1] |
Why This Matters
This data confirms the compound's target engagement and provides a baseline potency value for researchers validating new gyrase inhibitor scaffolds, ensuring the correct compound is procured for structure-activity relationship (SAR) expansion studies.
- [1] BindingDB. (2024). BDBM635549: US20230364057, Compound 9. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=635549 View Source
- [2] PMC. (2020). Table 2: IC50 values of DNA gyrase inhibitors. Retrieved from https://pmc.ncbi.nlm.nih.gov/table/PMC11676098/ View Source
- [3] Nature. (2016). Figure 4: Inhibition of DNA gyrase by novobiocin and ciprofloxacin. Retrieved from https://www.nature.com/articles/srep35950/figures/4 View Source
- [4] Nature. (2015). Table 1: IC50s of various drugs on gyrase supercoiling. Retrieved from https://www.nature.com/articles/srep13745/tables/1 View Source
